molecular formula C13H15ClN2O B1355032 (3-(Benzyloxy)phenyl)hydrazine hydrochloride CAS No. 59146-68-8

(3-(Benzyloxy)phenyl)hydrazine hydrochloride

Cat. No.: B1355032
CAS No.: 59146-68-8
M. Wt: 250.72 g/mol
InChI Key: MMMGCMOISVZVKZ-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)phenyl)hydrazine hydrochloride is an organic compound with the molecular formula C13H15ClN2O. It is a derivative of phenylhydrazine, where the phenyl group is substituted with a benzyloxy group at the third position. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Benzyloxy)phenyl)hydrazine hydrochloride typically involves the reaction of 3-benzyloxybenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the desired hydrazine derivative upon treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-(Benzyloxy)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(3-(Benzyloxy)phenyl)hydrazine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azobenzenes.

    Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: It is used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)phenyl)hydrazine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The benzyloxy group enhances its binding affinity to specific targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

  • 3-Hydroxybenzylhydrazine dihydrochloride
  • (2-Methoxy-phenyl)hydrazine hydrochloride
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Benzylpiperidine
  • (1-Benzyl-4-piperidyl)methanol
  • 5-Methoxyindole
  • 3,4-Dimethylphenylhydrazine hydrochloride
  • 4-Indolyl acetate
  • 4-Hydroxyindole
  • 4,4-Diethoxy-N,N-dimethyl-1-butanamine

Uniqueness: (3-(Benzyloxy)phenyl)hydrazine hydrochloride is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This substitution enhances its utility in various chemical reactions and biological applications compared to other phenylhydrazine derivatives .

Properties

IUPAC Name

(3-phenylmethoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O.ClH/c14-15-12-7-4-8-13(9-12)16-10-11-5-2-1-3-6-11;/h1-9,15H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMGCMOISVZVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911037
Record name [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1)
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Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59146-68-8, 109221-90-1, 56468-67-8
Record name Hydrazine, [3-(phenylmethoxy)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59146-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Benzyloxy)phenyl]hydrazine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID10911037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 59146-68-8
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Record name 56468-67-8
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-(benzyloxy)aniline (5 g, 25.09 mmol) was added dropwise to 6M HCl (100 mL) at 4° C. A solution of sodium nitrite (3.46 g, 50.19 mmol) in water (50 mL) was added dropwise over 10 minutes and the reaction was stirred for 1 hour. A solution of tin (II) chloride (17.53 g, 77.7 mmol) in 6M HCl (150 mL) was added dropwise over 20 minutes, maintaining the internal temperature below 7° C. The suspension was stirred for 2 hours before neutralising then basifying the reaction to pH>12 using sodium hydroxide. The aqueous layer was extracted with diethyl ether (3×150 mL), the combined organic layers were dried over sodium sulfate and concentrated in vacuo. The yellow oil was dissolved in HCl in methanol and concentrated in vacuo. The resulting solid was triturated with diethylether, filtered and dried in vacuo to afford the title compound as purple solid (5.22 g, 83%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
17.53 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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